1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole
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Overview
Description
1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a benzyl group and a methoxyphenyl group attached to the triazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions generally include:
Reactants: Benzyl azide and 4-methoxyphenylacetylene
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for controlled reaction conditions
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3)
Major Products:
Oxidation: Formation of 1-Benzyl-4-(4-hydroxyphenyl)-1h-1,2,3-triazole
Reduction: Formation of partially or fully reduced triazole derivatives
Substitution: Formation of various substituted triazole derivatives depending on the reagents used
Scientific Research Applications
1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Benzyl-4-(4-hydroxyphenyl)-1h-1,2,3-triazole, 1-Benzyl-4-(4-chlorophenyl)-1h-1,2,3-triazole, and 1-Benzyl-4-(4-nitrophenyl)-1h-1,2,3-triazole.
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)triazole |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-14(8-10-15)16-12-19(18-17-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
BSYKRPNMJAQEEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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